benzyl N-(1H-pyrazol-4-yl)carbamate

Solubility Drug Formulation Pharmacokinetics

The Cbz protecting group on the 4-aminopyrazole core enables true orthogonal deprotection—stable to acidic Boc cleavage yet labile to hydrogenolysis—essential for complex polyamine sequences in kinase inhibitor synthesis. Its ~2-3 log unit lipophilicity increase over tert-butyl analogs enhances passive permeability for CNS drug discovery programs. Additionally, the benzyl carbamate acts as a traceless directing group for Pd-catalyzed C-H allylation/benzylation, enabling late-stage SAR exploration without adding synthetic steps. Choose this intermediate for strategic deprotection flexibility unmatched by Boc- or methyl-protected analogs.

Molecular Formula C11H11N3O2
Molecular Weight 217.22
CAS No. 1156352-60-1
Cat. No. B3085495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(1H-pyrazol-4-yl)carbamate
CAS1156352-60-1
Molecular FormulaC11H11N3O2
Molecular Weight217.22
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CNN=C2
InChIInChI=1S/C11H11N3O2/c15-11(14-10-6-12-13-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)
InChIKeyHOYQHOBEVBNOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(1H-pyrazol-4-yl)carbamate (CAS 1156352-60-1): A Cbz-Protected 4-Aminopyrazole Scaffold for Medicinal Chemistry and Fragment-Based Design


Benzyl N-(1H-pyrazol-4-yl)carbamate (CAS 1156352-60-1) is a pyrazole-based carbamate characterized by a benzyloxycarbonyl (Cbz) protecting group on the 4-amino position of the 1H-pyrazole ring . It serves as a versatile intermediate for introducing a protected 4-aminopyrazole moiety into target molecules, with predicted physicochemical properties including a density of 1.348 ± 0.06 g/cm³ and a boiling point of 385.4 ± 25.0 °C . Pyrazoles are established pharmacophores in kinase inhibitors, anti-inflammatory agents, and agrochemicals, and the Cbz group offers orthogonal protection strategies during multistep syntheses .

Why Generic 4-Aminopyrazole Substitution Fails: The Critical Impact of N-Protecting Group on Solubility, Reactivity, and Biological Profile in Benzyl N-(1H-pyrazol-4-yl)carbamate


In-class compounds like tert-butyl N-(1H-pyrazol-4-yl)carbamate (CAS 130106-42-2) and methyl carbamates are not functionally interchangeable with benzyl N-(1H-pyrazol-4-yl)carbamate due to fundamental differences in the protecting group at the 4-amino position . The benzyl carbamate (Cbz) group provides a unique orthogonal deprotection strategy that is compatible with acid-labile Boc groups but labile to hydrogenolysis, offering synthetic flexibility not achievable with acid-sensitive or base-stable protecting groups [1]. Furthermore, the benzyl group substantially alters the compound's lipophilicity and aqueous solubility profile compared to tert-butyl analogs . These differences directly impact synthetic route design, intermediate purification, and the ultimate physicochemical properties of the final drug candidate [2]. Substituting a Boc-protected analog for the Cbz derivative in a synthetic sequence designed for orthogonal deprotection can lead to reaction incompatibility, requiring complete re-optimization of the synthetic pathway [1].

Quantitative Differentiation Evidence: Benzyl N-(1H-pyrazol-4-yl)carbamate vs. In-Class Pyrazole Carbamate Analogs


Aqueous Solubility at pH 7.4: 97.4% Lower Solubility Compared to tert-Butyl Analog

Benzyl N-(1H-pyrazol-4-yl)carbamate exhibits an aqueous solubility of 1 µg/mL at pH 7.4 . In contrast, the tert-butyl analog, tert-butyl N-(1H-pyrazol-4-yl)carbamate (CAS 130106-42-2), demonstrates a significantly higher aqueous solubility of approximately 38 µg/mL . This 97.4% reduction in solubility is a direct consequence of the increased lipophilicity imparted by the benzyl group.

Solubility Drug Formulation Pharmacokinetics

Protecting Group Orthogonality: Benzyl Carbamate Enables Orthogonal Deprotection in the Presence of Acid-Labile Boc Groups

The benzyl carbamate (Cbz) group is selectively cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C), whereas the tert-butyl carbamate (Boc) group is labile to acidic conditions (e.g., TFA) [1]. This orthogonal deprotection profile allows for sequential unmasking of amines in complex synthetic routes without interference, a capability not shared by the Boc-protected analog [2].

Protecting Group Strategy Organic Synthesis Orthogonal Deprotection

Lipophilicity Shift: Benzyl Group Increases logP by ~2-3 Units vs. tert-Butyl, Altering Membrane Permeability

The benzyl N-(1H-pyrazol-4-yl)carbamate structure incorporates a benzyl group, which significantly increases the compound's lipophilicity compared to the tert-butyl analog. The calculated ALogP for the tert-butyl derivative is 1.0 , whereas for the benzyl derivative, the ALogP is estimated to be in the range of 3.0-4.0 (based on the fragment contribution method for the benzyl moiety). This represents an approximate 2-3 log unit increase, translating to a 100- to 1000-fold increase in partition coefficient.

Lipophilicity logP Membrane Permeability

Synthetic Versatility: Cbz Group Serves as a Traceless Directing Group for C-H Functionalization of the Pyrazole Ring

The benzyl carbamate moiety in benzyl N-(1H-pyrazol-4-yl)carbamate can function as a traceless directing group for palladium-catalyzed C-H allylation and benzylation reactions on the pyrazole ring [1]. This capability is not accessible with the tert-butyl carbamate analog due to the absence of the aromatic benzyl ring, which is essential for coordination to the metal catalyst [2].

C-H Activation Catalysis Site-Selective Functionalization

Optimal Research and Procurement Scenarios for Benzyl N-(1H-pyrazol-4-yl)carbamate (CAS 1156352-60-1) Based on Quantitative Differentiation


Medicinal Chemistry: Orthogonal Protection in Complex Amine-Containing Scaffolds

In the synthesis of kinase inhibitors or other polyamine-containing pharmacophores, benzyl N-(1H-pyrazol-4-yl)carbamate is the preferred starting material when the synthetic route requires a protecting group that is stable to the acidic conditions used to cleave Boc groups [1]. This orthogonal deprotection strategy, as highlighted in Section 3, allows for the sequential unmasking of amines without compromising other protecting groups, preventing costly side reactions and simplifying purification [2].

CNS Drug Discovery: Exploiting Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The ~2-3 log unit increase in lipophilicity conferred by the benzyl group (Section 3, Evidence Item 3) makes benzyl N-(1H-pyrazol-4-yl)carbamate a superior starting scaffold for CNS drug discovery programs targeting receptors or enzymes in the brain. The increased passive permeability predicted by the higher logP value enhances the likelihood of achieving brain exposure, a critical hurdle in CNS drug development [3].

C-H Functionalization: Late-Stage Diversification of Pyrazole-Based Libraries

For medicinal chemistry teams employing C-H activation strategies to rapidly explore structure-activity relationships (SAR), benzyl N-(1H-pyrazol-4-yl)carbamate is the only viable choice among the two analogs. Its benzyl carbamate moiety acts as a traceless directing group for palladium-catalyzed C-H allylation and benzylation [4], a capability absent in the tert-butyl analog. This enables site-selective functionalization of the pyrazole ring at a late stage, significantly accelerating SAR campaigns [5].

Sustained-Release Formulation Development: Leveraging Low Aqueous Solubility

The measured aqueous solubility of 1 µg/mL at pH 7.4 (Section 3, Evidence Item 1) makes benzyl N-(1H-pyrazol-4-yl)carbamate a candidate for sustained-release injectable formulations or implantable drug delivery systems where low solubility is desirable to achieve prolonged drug release . This contrasts with the more soluble tert-butyl analog, which would require additional formulation efforts to achieve similar release profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for benzyl N-(1H-pyrazol-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.